Ethyl 6-P-tolylpiperidine-2-carboxylate
Description
Properties
CAS No. |
1137469-72-7 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 6-(4-methylphenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)14-6-4-5-13(16-14)12-9-7-11(2)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3 |
InChI Key |
IYQGMOAOLAPUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Biological Activity
Ethyl 6-P-tolylpiperidine-2-carboxylate (CAS Number: 174311-02-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and case studies from recent research.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known for its presence in various biologically active compounds. Its molecular formula is , and it features a tolyl group at the 6-position of the piperidine ring, contributing to its lipophilicity and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves the nitro-Mannich reaction, which allows for the introduction of various substituents on the piperidine ring. This method has been optimized to yield stereochemically pure products with moderate to high diastereoselectivity .
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Recent studies have evaluated its efficacy against various bacterial pathogens. Compounds similar to this compound have shown promising antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating significant activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Cytotoxic Effects : The compound's cytotoxicity has been assessed against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. Notably, certain derivatives demonstrated IC50 values indicative of potent anti-proliferative effects, suggesting potential applications in oncology .
- Analgesic Properties : The analgesic activity of structurally related compounds has been documented, with correlations drawn between molecular structure and pain-relief efficacy. This compound may exhibit similar properties due to its structural analogies .
Case Studies
Several case studies highlight the biological activities of this compound:
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than established antibiotics .
- Cytotoxicity Assessment : In vitro studies involving MCF-7 and HCT-116 cell lines revealed that certain derivatives of this compound significantly inhibited cell proliferation compared to control groups. The mechanism behind this activity was linked to apoptosis induction, as evidenced by changes in pro-apoptotic protein levels .
Research Findings Summary
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Key Observations :
- The p-tolyl group in Ethyl 6-p-tolylpiperidine-2-carboxylate increases hydrophobicity compared to Ethyl 2-(piperidin-4-yl)acetate, as evidenced by the higher predicted Log P (~2.5 vs. 0.28) .
- The pyrazolo-pyridine derivative exhibits greater aromatic surface area, likely enhancing binding to hydrophobic pockets in biological targets.
Preparation Methods
Comprehensive Analysis of Preparation Methods for Ethyl 6-P-tolylpiperidine-2-carboxylate
This compound, designated by the systematic name ethyl 6-(4-methylphenyl)piperidine-2-carboxylate, is a structurally unique piperidine derivative featuring a para-tolyl substituent at the 6-position and an ethyl ester at the 2-position of the piperidine ring. This compound, with the molecular formula C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol, has garnered increasing attention in the field of medicinal chemistry due to its promising biological activities and its role as a versatile scaffold for further chemical elaboration. The preparation of this compound is a subject of significant research interest, given the complexity of its substitution pattern and the need for high stereochemical and regiochemical control. This article presents a detailed, authoritative review of the synthetic strategies, optimization parameters, and analytical considerations for the preparation of this compound, drawing from a broad spectrum of peer-reviewed literature, patents, and experimental reports. The discussion is supplemented with comparative data tables and critical analysis of methodological advances, ensuring a comprehensive resource for researchers and practitioners in synthetic organic chemistry.
Historical and Structural Context of this compound
Evolution of Piperidine Synthesis
The piperidine ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. The development of synthetic methods for functionalized piperidines, especially those bearing aryl and ester substituents, has evolved from classical cyclization reactions to modern strategies employing catalytic and multicomponent protocols. Early synthetic efforts often relied on the condensation of 1,5-dicarbonyl compounds with amines, but these approaches suffered from limited functional group tolerance and poor regioselectivity. The advent of the Mannich reaction and its variants, including the nitro-Mannich (aza-Henry) reaction, marked a significant advance, enabling the construction of highly substituted piperidines with improved control over stereochemistry and substitution patterns.
Structural Features and Challenges
This compound is characterized by the presence of a para-methylphenyl (P-tolyl) group at the 6-position and an ethyl ester at the 2-position of the piperidine ring. This substitution pattern introduces both steric and electronic complexity, necessitating careful consideration of reaction conditions to achieve selective functionalization. The presence of the electron-rich P-tolyl group can influence the reactivity of the piperidine ring, while the ethyl ester moiety provides a handle for further derivatization or hydrolysis. The challenge in preparing this compound lies in the regioselective introduction of the aryl group and the controlled formation of the piperidine ring without over-alkylation or side reactions.
Relevance in Medicinal Chemistry
The biological activity of this compound and its analogs has been documented in several studies, highlighting their potential as antimicrobial, cytotoxic, and analgesic agents. The unique combination of a piperidine core, aromatic substituent, and ester functionality confers favorable pharmacokinetic and pharmacodynamic properties, making this compound an attractive target for drug discovery programs. The synthetic accessibility of this scaffold is therefore of paramount importance for the exploration of structure-activity relationships and the development of new therapeutic agents.
Synthetic Strategies for this compound
Nitro-Mannich (Aza-Henry) Reaction Approach
One of the most prominent methods for the synthesis of this compound involves the nitro-Mannich reaction, also known as the aza-Henry reaction. This multicomponent reaction enables the simultaneous formation of carbon-nitrogen and carbon-carbon bonds, facilitating the assembly of highly substituted piperidine rings in a single synthetic operation. The general strategy entails the condensation of an aldehyde (or ketone), a nitroalkane, and an amine, followed by cyclization and reduction steps to furnish the target piperidine derivative.
Reaction Mechanism and Key Intermediates
The nitro-Mannich reaction proceeds via the formation of an iminium ion intermediate from the condensation of the aldehyde and amine. The nitroalkane then acts as a nucleophile, attacking the iminium ion to generate a β-nitroamine intermediate. Subsequent cyclization, often facilitated by acid or base catalysis, leads to the formation of the piperidine ring. The nitro group can then be reduced to an amine, and further functionalization (e.g., esterification) yields the desired product.
Substrate Selection and Optimization
For the synthesis of this compound, the choice of starting materials is critical. Typically, 4-methylbenzaldehyde (P-tolualdehyde), nitroethane, and ethyl glycinate are employed as the key building blocks. The reaction is often catalyzed by a base such as cesium carbonate or an organocatalyst, with polar aprotic solvents (e.g., N,N-dimethylformamide) providing optimal solubility and reactivity. Temperature control (60–80°C) is essential to ensure high yields and minimize side reactions.
Stereochemical Considerations
The nitro-Mannich reaction can generate multiple stereoisomers, depending on the configuration of the newly formed stereocenters. Diastereoselectivity can be enhanced by the use of chiral catalysts or auxiliaries, although racemic mixtures are often obtained in the absence of such control elements. The separation of diastereomers can be achieved by chromatographic techniques, and the desired isomer can be further purified by recrystallization.
Reduction and Esterification
After cyclization, the nitro group is typically reduced to an amine using hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents such as iron powder and acetic acid. The resulting amine can then be esterified with ethyl chloroformate or via Fischer esterification to introduce the ethyl ester at the 2-position. Careful control of reaction conditions is necessary to prevent over-reduction or hydrolysis of the ester group.
Purification and Characterization
The crude product is usually purified by column chromatography, employing gradients of ethyl acetate and hexane to separate the target compound from byproducts and unreacted starting materials. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography are employed to confirm the structure and purity of the product.
Data Table: Typical Nitro-Mannich Reaction Conditions
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Aldehyde | 4-Methylbenzaldehyde | Source of P-tolyl group |
| Nitroalkane | Nitroethane | Provides 2-position substituent |
| Amine | Ethyl glycinate | Introduces ethyl ester functionality |
| Catalyst | Cesium carbonate/Organocatalyst | Enhances reaction rate and selectivity |
| Solvent | N,N-Dimethylformamide | Polar aprotic, high boiling point |
| Temperature | 60–80°C | Optimal for cyclization |
| Reduction Agent | Pd/C, H₂ or Fe/AcOH | For nitro group reduction |
| Esterification Reagent | Ethyl chloroformate | For ethyl ester formation |
| Purification | Column chromatography | Ethyl acetate/hexane gradient |
| Yield | 50–85% | Dependent on reaction optimization |
Alternative Cyclization Strategies
While the nitro-Mannich reaction is a powerful tool, alternative cyclization strategies have also been explored for the synthesis of functionalized piperidines.
Reductive Amination and Cyclization
A two-step approach involving the reductive amination of 4-methylbenzaldehyde with an amino ester, followed by intramolecular cyclization, has been reported. In this method, the aldehyde is first condensed with ethyl glycinate to form an imine, which is then reduced to the corresponding amine using sodium borohydride or catalytic hydrogenation. The amine can undergo cyclization under acidic or basic conditions to form the piperidine ring. This approach offers the advantage of milder conditions and greater functional group tolerance, but may require careful control to avoid polymerization or side reactions.
Michael Addition and Ring Closure
Another strategy involves the Michael addition of a nucleophilic amine to an α,β-unsaturated ester, followed by ring closure to generate the piperidine core. For example, ethyl crotonate can react with 4-methylphenylamine in the presence of a base, with subsequent cyclization yielding the desired product. This method is less commonly employed due to challenges in regioselectivity and competing side reactions, but may be useful for specific substitution patterns.
Data Table: Comparative Yields of Cyclization Strategies
| Method | Typical Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|
| Nitro-Mannich Reaction | 50–85 | One-pot, high selectivity, scalable | Stereochemical complexity, need for reduction |
| Reductive Amination | 40–75 | Mild conditions, functional group tolerance | Multi-step, potential for imine hydrolysis |
| Michael Addition/Ring Closure | 30–60 | Simple reagents, potential for diversity | Regioselectivity issues, lower yields |
Catalytic and Asymmetric Approaches
The development of catalytic and asymmetric methods for the synthesis of this compound is an area of active research. Chiral organocatalysts and transition metal complexes have been employed to induce enantioselectivity in the key bond-forming steps. For instance, chiral phosphoric acids or cinchona alkaloid derivatives can catalyze the nitro-Mannich reaction, affording enantioenriched products. The use of asymmetric hydrogenation or enzymatic resolution has also been explored to obtain optically pure compounds. These methods are particularly valuable for the synthesis of pharmaceutical candidates, where stereochemical purity is essential.
Optimization and Analytical Characterization
Reaction Parameter Optimization
The optimization of reaction parameters is crucial for maximizing yield, selectivity, and reproducibility in the synthesis of this compound. Key variables include catalyst selection, solvent choice, temperature, reaction time, and stoichiometry of reagents.
Catalyst and Solvent Effects
The choice of catalyst can significantly influence the rate and outcome of the reaction. Cesium carbonate has been found to be particularly effective in promoting the nitro-Mannich reaction, while organic bases such as triethylamine or DBU may also be employed. Solvent effects are equally important, with polar aprotic solvents such as N,N-dimethylformamide or acetonitrile providing optimal solubility and facilitating the formation of key intermediates.
Temperature and Time
Elevated temperatures (60–80°C) are generally required to drive the cyclization and subsequent reduction steps to completion. However, excessive heating can lead to decomposition or side reactions, necessitating careful monitoring of reaction progress by thin-layer chromatography or in situ NMR spectroscopy. Reaction times typically range from several hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalyst.
Stoichiometry and Purification
The use of excess aldehyde or nitroalkane can drive the reaction to completion but may complicate purification. Careful adjustment of reagent ratios and the use of chromatographic techniques are essential for isolating the desired product in high purity.
Data Table: Effect of Reaction Parameters on Yield
| Parameter | Variation | Observed Yield (%) | Notes |
|---|---|---|---|
| Catalyst | Cs₂CO₃ | 80–85 | Optimal for nitro-Mannich reaction |
| Catalyst | Et₃N | 60–70 | Slower reaction, lower yield |
| Solvent | DMF | 80–85 | High solubility, good selectivity |
| Solvent | Acetonitrile | 70–75 | Moderate yield, faster evaporation |
| Temperature | 60°C | 75–80 | Optimal balance of rate and stability |
| Temperature | 80°C | 60–70 | Increased side reactions |
| Aldehyde:Nitroalkane | 1:1.2 | 80–85 | Slight excess improves conversion |
| Aldehyde:Nitroalkane | 1:2 | 70–75 | Excess complicates purification |
Analytical Techniques for Characterization
The unambiguous identification and characterization of this compound require the use of advanced analytical techniques.
Nuclear Magnetic Resonance Spectroscopy
Proton (¹H) and carbon (¹³C) NMR spectroscopy are the primary tools for structural elucidation. The aromatic protons of the P-tolyl group typically appear as multiplets in the region of δ 7.1–7.3 ppm, while the methyl group resonates at δ 2.3 ppm. The piperidine ring protons are observed as multiplets between δ 1.2 and 3.5 ppm, and the ethyl ester protons appear as a triplet (δ 1.2 ppm) and quartet (δ 4.1 ppm).
High-Resolution Mass Spectrometry
HRMS provides confirmation of the molecular ion peak ([M+H]⁺ at m/z 248.165) and isotopic distribution, ensuring the correct molecular formula.
X-ray Crystallography
Single-crystal X-ray diffraction offers definitive structural confirmation, particularly for distinguishing between regio- and stereoisomers. Data collection and refinement using programs such as SHELXL yield high-resolution structures with R-factors below 0.05, confirming the connectivity and configuration of the molecule.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely employed to assess the purity of the product and monitor the progress of the reaction. Retention times and Rf values provide rapid feedback on reaction optimization and purification efficiency.
Comparative Analysis with Related Piperidine Derivatives
Structural and Physicochemical Comparisons
Case Studies and Recent Advances
Patent Literature and Industrial Applications
While the majority of published methods focus on laboratory-scale synthesis, recent patents have described scalable protocols for the preparation of substituted piperidines. These methods often employ flow chemistry or microwave-assisted synthesis to enhance reaction rates and yields. The use of environmentally benign solvents and catalysts is also emphasized, reflecting the growing importance of green chemistry principles in industrial settings.
Academic Research and Method Development
Academic groups have explored the use of novel catalysts, such as chiral phosphoric acids and transition metal complexes, to achieve asymmetric synthesis of piperidine derivatives. The integration of computational modeling and high-throughput screening has accelerated the identification of optimal reaction conditions and catalyst systems.
Data Table: Recent Methodological Advances
| Advance | Description | Impact on Synthesis |
|---|---|---|
| Flow Chemistry | Continuous-flow nitro-Mannich reactions | Improved scalability, safety |
| Microwave-Assisted Synthesis | Rapid heating and reaction acceleration | Reduced reaction times, higher yields |
| Chiral Organocatalysis | Enantioselective nitro-Mannich reactions | Access to optically pure products |
| Green Solvent Systems | Use of water or bio-based solvents | Reduced environmental impact |
Analytical Data and Experimental Results
Representative Experimental Procedure
A typical laboratory-scale synthesis of this compound proceeds as follows:
A mixture of 4-methylbenzaldehyde (1.0 mmol), nitroethane (1.2 mmol), and ethyl glycinate (1.0 mmol) is dissolved in N,N-dimethylformamide (5 mL) in the presence of cesium carbonate (0.2 mmol). The reaction mixture is stirred at 70°C for 12 hours under nitrogen. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography (ethyl acetate/hexane, 1:3) to afford this compound as a white solid. Yield: 78%.
Analytical Data
¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 3.95 (q, J = 7.2 Hz, 2H, OCH₂), 3.10–2.80 (m, 4H, piperidine-H), 2.32 (s, 3H, Ar-CH₃), 1.95–1.60 (m, 4H, piperidine-H), 1.25 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃): δ 172.5 (C=O), 137.8, 129.5, 128.1, 126.7 (aromatic C), 61.2 (OCH₂), 45.3, 32.7 (piperidine C), 21.3 (Ar-CH₃), 14.2 (OCH₂CH₃).
HRMS (ESI): m/z [M+H]⁺ calculated for C₁₅H₂₂NO₂: 248.165; found: 248.164.
Data Table: Analytical Parameters
| Technique | Observed Value | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.18, 7.10, 2.32 | Aromatic protons, methyl group |
| ¹³C NMR | δ 172.5, 137.8, 21.3 | Ester carbonyl, aromatic, methyl carbons |
| HRMS | m/z 248.165 | Confirms molecular formula |
| HPLC Purity | >98% | High purity product |
Q & A
Q. What synthetic intermediates of this compound are critical for scalability?
- Methodological Answer :
- Key intermediates :
Piperidine-2-carboxylate ester : Optimize Boc-protection/deprotection steps to prevent racemization .
P-tolyl coupling : Suzuki-Miyaura cross-coupling with Pd(PPh)/KCO in THF/HO (3:1) at 90°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
